Cas no 1284229-49-7 (1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one)

1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one 化学的及び物理的性質
名前と識別子
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- 1-[4-(4-CHLORO-BUT-2-YNYLOXY)-PHENYL]-ETHANONE
- 1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one
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- MDL: MFCD08447824
- インチ: 1S/C12H11ClO2/c1-10(14)11-4-6-12(7-5-11)15-9-3-2-8-13/h4-7H,8-9H2,1H3
- InChIKey: SHYFTRIVFDLORP-UHFFFAOYSA-N
- SMILES: C(=O)(C1=CC=C(OCC#CCCl)C=C1)C
1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB491539-1 g |
1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone, 99%; . |
1284229-49-7 | 99% | 1g |
€597.00 | 2023-06-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305257-1g |
1-[4-(4-chloro-but-2-ynyloxy)-phenyl]-ethanone |
1284229-49-7 | 95% | 1g |
¥14256.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305257-250mg |
1-[4-(4-chloro-but-2-ynyloxy)-phenyl]-ethanone |
1284229-49-7 | 95% | 250mg |
¥5832.00 | 2024-08-09 | |
Chemenu | CM470185-500mg |
1-[4-(4-chloro-but-2-ynyloxy)-phenyl]-ethanone |
1284229-49-7 | 95%+ | 500mg |
$*** | 2023-03-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305257-5g |
1-[4-(4-chloro-but-2-ynyloxy)-phenyl]-ethanone |
1284229-49-7 | 95% | 5g |
¥35802.00 | 2024-08-09 | |
Enamine | EN300-1440022-500mg |
1-{4-[(4-chlorobut-2-yn-1-yl)oxy]phenyl}ethan-1-one |
1284229-49-7 | 95.0% | 500mg |
$407.0 | 2023-09-29 | |
Enamine | EN300-1440022-0.5g |
1-{4-[(4-chlorobut-2-yn-1-yl)oxy]phenyl}ethan-1-one |
1284229-49-7 | 95% | 0.5g |
$407.0 | 2023-06-06 | |
Enamine | EN300-1440022-2.5g |
1-{4-[(4-chlorobut-2-yn-1-yl)oxy]phenyl}ethan-1-one |
1284229-49-7 | 95% | 2.5g |
$1034.0 | 2023-06-06 | |
1PlusChem | 1P01DVNJ-2.5g |
1-[4-(4-chloro-but-2-ynyloxy)-phenyl]-ethanone |
1284229-49-7 | 95% | 2.5g |
$1340.00 | 2023-12-25 | |
Enamine | EN300-1440022-1.0g |
1-{4-[(4-chlorobut-2-yn-1-yl)oxy]phenyl}ethan-1-one |
1284229-49-7 | 95% | 1g |
$528.0 | 2023-06-06 |
1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one 関連文献
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-oneに関する追加情報
Chemical Profile of 1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one (CAS No. 1284229-49-7)
1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one, identified by its Chemical Abstracts Service Number (CAS No. 1284229-49-7), is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology due to its unique structural and functional properties. This compound belongs to the class of phenyl ether derivatives, characterized by an ethanone moiety linked to a phenolic oxygenated group, which is further substituted with a chlorobutynyl side chain. Such structural motifs are often explored for their potential in modulating biological pathways, particularly in the development of novel therapeutic agents.
The molecular structure of 1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one consists of a benzene ring substituted at the para position with a 4-chlorobut-2-ynyl group, which introduces both electrophilic and nucleophilic reactivity depending on the reaction conditions. The presence of the alkyne functionality (C≡C) and the chloro substituent (Cl) provides multiple sites for chemical modification, making this compound a versatile intermediate in synthetic chemistry. The ethanone group (CH₃CO-) serves as a reactive site for condensation reactions, such as Michael additions or aldol condensations, which are pivotal in constructing more complex molecular architectures.
In recent years, there has been growing interest in phenyl ether derivatives due to their reported bioactivity across various therapeutic domains. The 4-chlorobut-2-ynyl moiety, in particular, has been investigated for its role in enhancing binding affinity and metabolic stability in drug candidates. For instance, studies have demonstrated that such substituents can improve pharmacokinetic profiles by modulating lipophilicity and reducing susceptibility to enzymatic degradation. The phenolic oxygen in the compound also offers opportunities for hydrogen bonding interactions, which are critical for receptor binding and drug-receptor interactions.
Current research in medicinal chemistry increasingly focuses on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which are challenging to address with traditional small-molecule drugs. The structural features of 1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one make it a promising candidate for designing PPI modulators. The combination of the aromatic phenyl ring, the ether linkage, and the alkyne-substituted side chain allows for precise tuning of electronic and steric properties to optimize binding to specific protein targets. This approach has been successfully applied in recent studies where similar scaffolds have shown inhibitory activity against kinases and other enzymes involved in cancer pathways.
The synthesis of 1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one involves multi-step organic transformations that highlight the compound's synthetic utility. A common synthetic route begins with the bromination of p-hydroxybenzophenone followed by Suzuki-Miyaura cross-coupling with a halogenated butynylboronic acid derivative. Subsequent oxidation and functional group manipulation yield the desired product. This synthetic pathway exemplifies modern cross-coupling techniques, which have revolutionized organic synthesis by enabling efficient construction of complex carbon-carbon bonds under mild conditions.
The versatility of 1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one extends beyond pharmaceutical applications; it has also been explored in materials science due to its ability to form stable polymers through polymerization reactions involving the alkyne group. Such polymers exhibit interesting mechanical and thermal properties, making them suitable for advanced material applications. Additionally, the compound's photochemical properties have been studied for potential use in photodynamic therapy or as a photosensitizer precursor.
In conclusion, 1-{4-(4-chlorobut-2-yn-1-yl)oxyphenyl}ethan-1-one (CAS No. 1284229-49-7) represents a structurally intriguing compound with broad applicability across multiple scientific disciplines. Its unique combination of functional groups—namely the phenolic ether core, chlorinated alkyne side chain, and acetyl group—provides a rich framework for further chemical exploration and biological evaluation. As research continues to uncover new therapeutic targets and synthetic methodologies, compounds like this are poised to play a crucial role in advancing both drug discovery and materials science.
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